3-METHYL-8,13-DIOXO-13,14-DIHYDRO-8H-5-THIA-14-AZAPENTAPHEN-7-YL ACETATE
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Overview
Description
3-METHYL-8,13-DIOXO-13,14-DIHYDRO-8H-5-THIA-14-AZAPENTAPHEN-7-YL ACETATE is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-8,13-DIOXO-13,14-DIHYDRO-8H-5-THIA-14-AZAPENTAPHEN-7-YL ACETATE typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include propargyl bromide, anhydrous potassium carbonate, and sodium azides .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-8,13-DIOXO-13,14-DIHYDRO-8H-5-THIA-14-AZAPENTAPHEN-7-YL ACETATE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and catalyst are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
3-METHYL-8,13-DIOXO-13,14-DIHYDRO-8H-5-THIA-14-AZAPENTAPHEN-7-YL ACETATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-METHYL-8,13-DIOXO-13,14-DIHYDRO-8H-5-THIA-14-AZAPENTAPHEN-7-YL ACETATE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-METHYL-8,13-DIOXO-13,14-DIHYDRO-8H-5-THIA-14-AZAPENTAPHEN-7-YL ACETATE include other heterocyclic compounds with similar structural features, such as:
- 3-Methyl-8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenoxazin-7-yl acetate
- 3-Methyl-8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenothiazin-7-yl acetate
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. This compound’s unique structure allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
(3-methyl-8,13-dioxo-14H-naphtho[2,3-a]phenothiazin-7-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO4S/c1-11-7-8-15-17(9-11)29-18-10-16(28-12(2)25)19-20(21(18)24-15)23(27)14-6-4-3-5-13(14)22(19)26/h3-10,24H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUPRFZMNKGCSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(S2)C=C(C4=C3C(=O)C5=CC=CC=C5C4=O)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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